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Sulphur Orange 1

Cat. No.: B1170020
CAS No.: 1326-49-4
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Description

Historical Context and Evolution of Sulphur Dye Chemistry

The genesis of sulphur dye chemistry can be traced back to 1873, when Groissant and Bretonniere accidentally discovered the first sulphur dye, "Cachou de Laval" [6, 7, 1. 2]. This initial substance was produced by heating sawdust, caustic soda, and sulfur, yielding a brownish-black material that, despite its modest tinctorial properties, exhibited notable wash fastness on cotton Current time information in Dodge County, US.worlddyevariety.com. This serendipitous finding spurred further investigation into the fusion of organic vegetable matter with sulfur sources.

A pivotal advancement occurred in 1893, when Henri-Raymond Vidal pioneered the "Vidal Blacks" by reacting various aniline (B41778) derivatives with sulfur, demonstrating that deeply colored materials could be readily produced from aromatic compounds and sulfur [6, 1. 2]. Subsequently, in 1897, Kalischer developed Immedial Black FF by heating dinitrodihydroxy diphenylamine (B1679370) with sodium polysulfide [1. 2]. By 1896, Read Holliday had introduced a range of grey, brown, and black sulphur dyes through the reaction of sulfur, alkali sulphides, and diverse organic compounds [1. 2].

The evolution of sulphur dye chemistry has been characterized by the development of complex heterocyclic molecules containing sulfur linkages within their molecular structures [6, 1. 2]. These dyes are inherently water-insoluble and require reduction to a water-soluble "leucoform" before application to textile materials, typically achieved using reducing agents such as sodium sulfide (B99878) (Na₂S) [6, 1. 2, 7]. Once absorbed by the fiber, subsequent oxidation re-converts the dye to its original insoluble form, establishing good wash fastness wikipedia.org. Sulphur dyes became economically significant due to their low cost and ease of manufacture, particularly for achieving durable, heavy shades in black, brown, and dark blue wikipedia.orgtextilelearner.net.

Contemporary Significance of Sulphur Orange 1 in Specialized Fields

This compound (C.I. This compound, C.I. 53050) is categorized as a "sulfur bake dye," a class of sulphur dyes produced from diaminobenzene and diaminotoluene derivatives, speculated to consist of polymers with benzothiazole (B30560) subunits wikipedia.org. This compound yields a yellow orange to red orange hue and appears as a yellow-brown powder worlddyevariety.com. Its insolubility in water necessitates its application in a reduced, soluble form, which exhibits good solubility in sodium sulfide solution worlddyevariety.com.

While sulphur dyes are generally known for their strong performance in dark shades and historically were not associated with bright red or orange colors wikipedia.orgtextilelearner.net, the existence of this compound demonstrates the expansion of the sulphur dye palette. Its contemporary significance lies in specific industrial applications where its particular shade and inherent fastness properties are valued. This compound is primarily used for dyeing cotton, linen, and viscose fibers, and can also be employed for light and medium depth shades alibaba.com. Beyond textiles, sulphur dyes find utility in other specialized fields, including the dyeing of leather, paper, and cardboard, where their high efficiency in deep shades, clear backwater properties, and good bleeding and light fastness are advantageous [6 from original search results]. In the paper industry, black and dark blue sulphur dyes have been well-established due to their outstanding coloration properties [6 from original search results]. While not explicitly detailed for this compound, its inclusion in the sulphur dye family suggests similar specialized applications where durable, cost-effective orange shades are required.

Properties of this compound worlddyevariety.com

PropertyDescription / Value
HueYellow orange to red orange
Physical FormYellow brown powder
Solubility in WaterInsoluble
Solubility in Sodium Sulfide SolutionGood (for yellow orange)
Solubility in Concentrated Sulfuric AcidSlightly soluble (yellow brown to brown)
Effect of Alkaline Hydrosulfite SolutionSlightly changes
Effect of Sodium Hypochlorite (B82951) SolutionAlmost completely fades

Fastness Properties of this compound (ISO/AATCC Ratings) worlddyevariety.com

TestISO RatingAATCC Rating
Acid Resistance3-43-4
Alkali Resistance44
Light Fastness2-34
Fulling3-44
Perspiration Fastness4-54
Soaping44

Note: The ratings indicate a scale where higher numbers denote better fastness. For example, Light Fastness 4 is better than 2-3.

Fundamental Research Questions and Objectives for this compound Studies

Fundamental research questions surrounding this compound, like other sulphur dyes, often stem from the complex nature of their chemical structure and their traditional manufacturing and application methods. One key area of inquiry revolves around the precise polymeric or oligomeric structure of this compound, which, like many sulphur dyes, is often not fully elucidated or may consist of a mixture of compounds [6 from original search results, 7 from previous thinking process]. A deeper understanding of its molecular architecture could unlock novel synthesis routes and applications.

Objectives for this compound studies typically include:

Elucidating Structural Complexity: Detailed characterization of the precise chemical linkages (e.g., sulfide, disulfide, polysulfide) and heterocyclic ring systems (e.g., thiazoles, thiazone, thianthrene, phenothiazonethioanthrone subunits) that constitute this compound. Understanding how manufacturing parameters such as temperature and reaction time influence the final hue (e.g., higher temperature and longer time leading to redder shades, lower temperature and shorter time to yellower shades) is also a key objective worlddyevariety.com.

Developing Greener Synthesis and Application Methods: Addressing environmental concerns related to the use of sodium sulfide as a reducing agent, which generates polluting wastewater [6, 7 from original search results]. Research aims to explore and implement alternative, more environmentally friendly reducing agents (e.g., glucose, sodium hydrosulfite, mercaptoethanol) and oxidation methods, potentially reducing hydrogen sulfide emissions [6, 26 from original search results].

Improving Performance Characteristics: While this compound exhibits good wash, perspiration, and alkali fastness, its light fastness (ISO 2-3) and poor resistance to chlorine bleach present opportunities for improvement through chemical modification or optimized after-treatments worlddyevariety.comwikipedia.org.

Exploring Novel Applications: Investigating the potential of this compound beyond traditional textile dyeing, possibly in areas requiring its unique color and fastness properties, such as advanced material coloration, or as components in composite materials.

These research directions aim to enhance the sustainability, performance, and versatility of this compound within advanced chemical research and industrial applications.

Compound Names and PubChem CIDs

Properties

CAS No.

1326-49-4

Molecular Formula

C6H6ClN3O3

Origin of Product

United States

Synthetic Methodologies for Sulphur Orange 1

Established Reaction Pathways for Sulphur Orange 1 Synthesis

The traditional and most well-documented method for synthesizing this compound is a high-temperature solid-state reaction, often referred to as "baking" or calcination. This process is characteristic of the manufacturing of many classical sulfur dyes.

The synthesis of this compound begins with a specific aromatic amine precursor, 4-Methylbenzene-1,3-diamine (also known as toluene-2,4-diamine). The reactivity of this precursor is central to the formation of the final dye molecule. The thionation process is typically carried out by heating the 4-Methylbenzene-1,3-diamine with elemental sulfur. This reaction can be performed through two primary methods:

Sintering: In this solvent-free approach, a mixture of the aromatic diamine and sulfur is heated in a furnace. The reaction is highly temperature-dependent and involves the formation of complex polysulfide chains that link the aromatic units, creating a large, polymeric dye structure.

Refluxing: An alternative method involves heating the reactants in a high-boiling point, inert liquid medium. This can allow for more precise temperature control and potentially more homogeneous reaction conditions.

Following the initial high-temperature thionation, the resulting crude product is a water-insoluble mass. To convert it into a usable form, the crude dye is treated with an alkaline reducing solution, typically aqueous sodium sulfide (B99878) or sodium hydroxide. This step reduces the disulfide bonds within the dye's structure to thiol groups (-SH), rendering the molecule soluble in water as a "leuco" form, which is substantive to cellulosic fibers like cotton.

The final hue and yield of this compound are highly sensitive to the reaction parameters. Optimization of these conditions is critical for achieving a consistent product. Key variables that must be precisely controlled include the ratio of reactants, temperature, and reaction time.

The ratio of sulfur to 4-Methylbenzene-1,3-diamine is a primary determinant of the final product's characteristics. Typically, a ratio of 2 to 4 parts sulfur to 1 part diamine is used. The temperature and duration of the calcination process directly influence the final color. For instance, higher temperatures (approaching 250°C) and longer reaction times (up to 24 hours) tend to produce a dye with a more reddish-orange shade. Conversely, lower temperatures (around 190°C) and shorter durations result in a yellower-orange product.

The table below summarizes the influence of key reaction parameters on the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

Parameter Range Effect on Product
Temperature 190 - 250 °C Lower temperatures favor a yellower hue; higher temperatures produce a redder hue.
Reaction Time 15 - 24 hours Shorter times yield a yellower product; longer times lead to a redder shade.

| Sulfur:Diamine Ratio | 2:1 to 4:1 (by part) | Affects the extent of sulfurization and the final chromophore structure. |

Achieving optimal yields also involves careful management of the post-thionation treatment. The concentration of the sodium sulfide solution and the temperature of the reduction step must be controlled to ensure complete solubilization of the dye into its leuco form without causing unwanted side reactions or degradation.

Advanced and Novel Synthetic Approaches

While the traditional baking process remains a cornerstone of production, modern chemical manufacturing emphasizes sustainability, safety, and energy efficiency. Research and development in sulfur dye synthesis are increasingly focused on these areas.

The conventional synthesis of sulfur dyes, including this compound, presents environmental challenges, primarily related to the use and disposal of sulfide-based reducing agents. nih.govresearchgate.net The application of green chemistry principles aims to mitigate this impact.

A significant advancement is the substitution of sodium sulfide with environmentally benign reducing agents. nih.gov Various reducing sugars, such as glucose and its derivatives (e.g., dextrins), have been successfully used to create the soluble leuco form of sulfur dyes under alkaline conditions. wikipedia.orgacs.org This approach offers several advantages:

Reduced Toxicity: Sugars are non-toxic and biodegradable, unlike sodium sulfide, which can release toxic hydrogen sulfide gas. researchgate.net

Improved Effluent Quality: Wastewater from a sugar-based reduction process has a lower chemical oxygen demand (COD) and is less harmful to aquatic ecosystems.

Sustainability: Reducing sugars can often be derived from renewable biological sources. scispace.comresearchgate.net

To reduce the high energy consumption and long reaction times associated with conventional thionation, modern energy sources are being explored. Microwave-assisted organic synthesis has emerged as a powerful tool in chemical manufacturing. researchgate.net Applying microwave irradiation to the synthesis of dyes can lead to dramatic reductions in reaction time, often from many hours to just a few minutes, along with an increase in product yield. nih.govtandfonline.com This is due to the efficient and direct heating of the reaction mixture. tandfonline.com

While specific studies on the microwave synthesis of this compound are not widely published, the principles have been demonstrated for other thionation reactions and dye syntheses. researchgate.netmdpi.com This methodology represents a promising route for a more energy-efficient production process. Similarly, ultrasound-assisted synthesis is another energy-efficient technique that has been shown to reduce reaction times and temperatures in thionation processes, presenting another potential avenue for modernizing sulfur dye production. nih.gov

Translating the synthesis of this compound from the laboratory to an industrial scale requires careful process design to ensure safety, consistency, and efficiency. The traditional calcination method, while straightforward in principle, presents several scale-up challenges:

Heat Management: The thionation reaction is exothermic, and managing the temperature of a large, solvent-free reaction mass is critical to prevent runaway reactions and ensure a consistent product.

Material Handling: Homogeneous mixing of the solid reactants (diamine and sulfur) is essential for uniform reaction progress.

Emission Control: The process can release volatile organic compounds and hazardous gases like hydrogen sulfide, necessitating robust ventilation and scrubbing systems.

Corrosion: The presence of sulfur and sulfides at high temperatures creates a corrosive environment, requiring reactors made of resistant materials like stainless steel or specialized alloys. wikipedia.org

Modern industrial process design may favor a solvent-based thionation process over dry baking to improve heat transfer and process control. google.com Furthermore, the production of stable, pre-reduced liquid formulations of the dye is a key industrial trend. These liquid products eliminate the need for the end-user (the textile dyer) to handle hazardous powdered dyes and reducing agents, simplifying the dyeing process and improving workplace safety and environmental performance. google.com

Analytical Methodologies for Characterization and Quantification of Sulphur Orange 1

Spectroscopic Techniques for Structural Elucidation and Impurity Profiling

Spectroscopic methods involve the interaction of electromagnetic radiation with the sample, providing information about its molecular structure and electronic transitions.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of organic dyes like Sulphur Orange 1, which contain chromophores responsible for their color nih.govwikipedia.org. This method measures the absorption of light in the UV (100-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum nih.gov. The absorption of radiation in the UV-Vis region is linked to electronic transitions within the molecule wikipedia.org. For a colored compound, the observed color is complementary to the light it absorbs wikipedia.org. Since this compound appears orange, it is expected to absorb light predominantly in the blue-green region of the spectrum, typically around 480-490 nm for greenish-blue absorption or 435-480 nm for blue absorption nih.govnih.gov.

UV-Vis spectroscopy is highly valuable for the quantitative analysis of this compound, as the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample, as described by the Beer-Lambert Law (A = εcl) sunrisedyestuffs.com. It can also be employed for initial purity assessment and to detect the presence of other chromophoric impurities. A typical UV-Vis absorption spectrum for this compound would show one or more distinct absorption maxima (λmax) within the visible range, corresponding to its characteristic color.

Example of expected UV-Vis spectral data for this compound:

ParameterExpected RangeSignificance
λmax (Visible)435-500 nmCharacteristic absorption of the orange chromophore
Molar Absorptivity (ε)HighIndicates strong absorption, useful for quantification
Purity Assessment (λmax)-Shifts or additional peaks may indicate impurities

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by analyzing its characteristic molecular vibrations. These techniques are complementary, as they are sensitive to different types of molecular vibrations based on changes in dipole moment (IR) or polarizability (Raman).

For this compound, both FT-IR and Raman spectroscopy can be used to confirm the presence of key functional groups expected in a sulfur dye, such as aromatic rings, sulfonic acid groups (if present), and various C-C, C-H, and C-N bonds. IR spectroscopy is particularly effective for identifying polar bonds and hetero-nuclear functional groups, including O-H stretching (if hydroxyl groups are present), C=O stretching, and S=O stretching from sulfonate groups nih.gov. Raman spectroscopy, conversely, is sensitive to homonuclear molecular bonds (e.g., C-C, C=C) and vibrations within aromatic rings. The distinct patterns of absorption bands (IR) and scattering peaks (Raman) provide unique identifiers for this compound and can help detect the presence of impurities through shifts or additional peaks.

Example of expected Vibrational Spectroscopic Data (FT-IR, Raman) for this compound:

Functional Group/VibrationExpected FT-IR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)Significance
Aromatic C=C Stretch1450-16001580-1620, 1000Characteristic of aromatic ring systems
S-containing groupsVariableVariablePresence of sulfur linkages or sulfonate groups
C-H Stretch (Aromatic)3000-31003000-3100Aromatic protons
C-H Bend (Aromatic)700-900 (out-of-plane)700-900Substitution pattern of aromatic rings

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailed structural elucidation of organic compounds, providing information about the number and type of atoms, their connectivity, and spatial arrangement. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are routinely used for this purpose.

For this compound, ¹H NMR would reveal the chemical environment of all hydrogen atoms, indicating aromatic protons, and potentially protons on or near sulfur atoms or other substituents. ¹³C NMR would provide information on the carbon skeleton, distinguishing between different types of carbon atoms (e.g., aromatic, aliphatic, those bonded to heteroatoms like sulfur). The chemical shifts, coupling patterns, and integration of signals in NMR spectra are critical for confirming the proposed chemical structure and identifying any structural isomers or impurities. While ³³S NMR exists, it is less commonly used for routine high-resolution analysis due to the low natural abundance and quadrupolar nature of the ³³S nucleus, which results in broad signals. However, in specific cases, it can offer insights into the sulfur environment.

Example of expected NMR Data for this compound:

NMR TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Expected)
¹H NMR6.5 - 9.0MultipletsVariableAromatic protons
1.0 - 5.0VariableVariableAliphatic/substituted protons
¹³C NMR100 - 160--Aromatic carbons
20 - 80--Aliphatic/substituted carbons

Mass Spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to provide information about its molecular structure through fragmentation patterns. For this compound, MS would be crucial for confirming its exact molecular mass and for identifying the presence and nature of impurities.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+.) represents the intact molecule's mass. The fragmentation pattern, generated by the breakdown of the molecular ion into smaller charged fragments, provides characteristic structural information. The presence of sulfur in the molecule is often recognizable by its isotopic abundance. Sulfur has a natural isotope, ³⁴S, which results in a distinct M+2 peak in the mass spectrum, typically about 5% of the intensity of the main M peak for every sulfur atom present. This isotopic signature is a valuable diagnostic tool for sulfur-containing compounds. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental composition of the compound and its fragments.

Example of expected Mass Spectrometric Data for this compound:

Ion Typem/z Value (Expected)Relative AbundanceSignificance
Molecular Ion[M]+HighConfirmation of molecular weight
M+2 Isotope Peak[M+2]+~5% of M+ (per S)Confirms presence of sulfur
Fragment IonsVariableVariableProvides structural information about functional groups

Chromatographic Separations for this compound

Chromatographic techniques are essential for separating components within a mixture, allowing for the isolation, identification, and quantification of individual compounds, including this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful separation technique for identifying and quantifying components in complex chemical mixtures, including dyes. HPLC separates analytes based on their differential interaction with a stationary phase and a mobile phase as they are carried through a column.

For this compound, HPLC method development would involve optimizing several parameters to achieve efficient separation and accurate quantification:

Column Selection : A reverse-phase column is commonly employed, where the stationary phase is nonpolar and the mobile phase is more polar. The choice of column phase (e.g., C18) and its dimensions (particle size, pore size) are critical for optimal separation.

Mobile Phase Optimization : The mobile phase, typically a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous component (e.g., water, buffer), is crucial for achieving desired retention and selectivity. For dyes like this compound, careful adjustment of solvent type, strength, and pH is necessary, often involving gradient elution to improve separation efficiency for complex samples.

Detector Selection : UV/Vis detectors are commonly used in HPLC for dyes due to their strong absorption in the visible region. A diode array detector (DAD) is particularly useful as it can acquire a full UV-Vis spectrum at each point in the chromatogram, aiding in peak identification and purity assessment. For this compound, detection would likely be at its λmax in the visible region.

Chromatographic Conditions : Parameters such as flow rate, column temperature, and injection volume must be optimized to ensure good resolution (high signal-to-noise ratio and minimal peak overlap) and acceptable analysis time.

Quantification : Quantification is achieved by preparing calibration curves using known concentrations of a this compound standard, and then measuring the peak area or height of the analyte in the sample. This method allows for the quantification of this compound down to low nanogram levels. HPLC is also instrumental in impurity profiling, identifying and quantifying related substances or degradation products.

Example of expected HPLC Method Development Parameters for this compound:

ParameterTypical Condition/RangeSignificance
Stationary Phase (Column)C18 Reverse-PhaseSuitable for organic compounds, offers good separation
Mobile PhaseAcetonitrile/Water or Methanol/Water with bufferAdjust polarity and selectivity for dye separation
Elution ModeGradientImproves separation of complex mixtures and impurities
Detection Wavelength~435-500 nmOptimal absorption wavelength for this compound
Flow Rate0.5-1.5 mL/minBalances separation efficiency and analysis time
Column Temperature25-40 °CAffects retention time and peak shape
Injection Volume10-20 µLSuitable for common analytical HPLC applications

Gas Chromatography (GC) for Volatile By-products or Derivatives

Gas Chromatography (GC) is a powerful separation technique widely utilized for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC can be instrumental in identifying and quantifying any volatile by-products or derivatives that may form during its synthesis, degradation, or application. Volatile sulfur compounds are known for their distinct aroma characteristics and often exist in low concentrations, making GC an essential tool for their analysis. oregonstate.edujfda-online.com

GC systems are frequently coupled with highly sensitive and selective detectors for sulfur-containing analytes. The Pulsed Flame Photometric Detector (PFPD) is a notable example, offering sulfur-specific detection with detection limits as low as 1 picogram. acs.org Unlike conventional flame photometric detectors, PFPD utilizes a pulsed flame to differentiate the luminescence emission of sulfur compounds from hydrocarbons, thereby enhancing selectivity. oregonstate.eduacs.org Furthermore, techniques like Gas Chromatography-Olfactometry (GC-O) allow for the sensory evaluation of separated volatile compounds, enabling the identification of key odorants, which can include sulfur aroma compounds. jfda-online.comacs.org Comprehensive two-dimensional gas chromatography (GCxGC) can also be employed to enhance separation capacity and resolution for complex mixtures, providing more accurate quantification of flavor volatiles. acs.org

Although specific volatile by-products or derivatives of this compound analyzed by GC are not extensively documented, the method's capability in identifying and quantifying various volatile sulfur compounds (e.g., methanethiol, diethyl disulfide, dimethyl disulfide) in other matrices underscores its potential for this compound analysis. oregonstate.edujfda-online.commdpi.com

Thin-Layer Chromatography (TLC) for Rapid Purity Screening

Thin-Layer Chromatography (TLC) is a straightforward, cost-effective, and rapid analytical technique employed for the qualitative assessment of compound purity, reaction monitoring, and preliminary screening. libretexts.orgsilicycle.com For this compound, TLC can serve as an effective method for rapid purity screening and for monitoring the presence of impurities or degradation products.

The principle of TLC involves the separation of components based on their differential affinities for a stationary phase (e.g., silica (B1680970) gel coated on a plate) and a mobile phase (solvent system) that moves through capillary action. silicycle.com Compounds migrate at different rates, resulting in distinct spots or bands on the plate. Purity can be assessed by observing the number of spots; a single, well-defined spot often indicates a high degree of purity. libretexts.org

Visualization of this compound and its related compounds on a TLC plate can be achieved using various methods. UV light is commonly used, as many organic compounds, including dyes, absorb UV radiation. libretexts.org Additionally, specific spray reagents can be employed to develop color reactions. For instance, some sulfur-containing compounds can yield yellow to orange and brown spots upon reaction with certain TLC stains. fujifilm.com Sulfuric acid solution is also a common general-purpose visualization agent for heating TLC plates, which can result in fluorescent spots under UV light. illinois.edu While specific Rf values or optimal solvent systems for this compound are not detailed, TLC's versatility allows for easy optimization of the mobile phase to achieve desired separation for purity assessment. libretexts.orgsilicycle.com

Electrochemical Techniques for Detection and Monitoring of this compound

Electrochemical techniques offer sensitive and selective methods for the detection and monitoring of synthetic dyes, including those containing sulfur. The fundamental principle relies on applying an electrical potential to an electrode system, which induces electron transfer with the analyte, generating a measurable current proportional to the dye's concentration. mdpi.com Many synthetic orange dyes exhibit reversible or quasi-reversible redox reactions, which form the basis for their electrochemical sensing. mdpi.com

Voltammetric methods, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), are particularly well-suited for the analysis of synthetic dyes. These techniques provide both qualitative information through characteristic redox peaks (acting as fingerprints for individual dyes) and quantitative information based on peak currents. mdpi.comnih.gov Amperometry, another key electrochemical technique, measures the current produced during the oxidation or reduction of an electroactive species at a constant applied potential. nih.govmdpi.comchemmethod.com

The development of electrochemical sensors for synthetic dyes often involves modifying electrode surfaces with advanced materials to enhance sensitivity and selectivity. Examples include carbon nanotubes (MWCNTs), graphene derivatives, and various nanoparticles (e.g., gold, iron oxide). mdpi.commdpi.com For instance, modified carbon paste electrodes have been developed for the simultaneous detection of Orange G and Orange II in industrial wastewater, demonstrating enhanced electrocatalytic activity and low detection limits. mdpi.com Similarly, sulfur-doped graphene has been utilized in electrochemical sensors for the detection of other organic compounds, highlighting the potential for sulfur-containing dyes. mdpi.com

While direct electrochemical data for this compound, such as specific redox potentials or detection limits, are not widely reported in the provided search results, the electroactive nature of similar orange dyes and sulfur compounds suggests that this compound is amenable to electrochemical detection. Future sensor development for this compound could involve the fabrication of modified electrodes tailored to its specific redox properties, potentially using nanomaterials to achieve high sensitivity and selectivity in complex matrices.

Reference Materials and Quality Control in this compound Analytical Research

In analytical research involving this compound, the use of reference materials (RMs) and the implementation of robust quality control (QC) practices are paramount to ensuring the accuracy, reliability, and comparability of results. iaea.orgalfa-chemistry.com

Reference materials are substances or materials with one or more well-established characteristic values that are sufficiently uniform. Certified Reference Materials (CRMs) are a special category of RMs accompanied by a certificate that meets specific requirements, often used for calibrating instruments, evaluating analytical methods, and validating measurement processes. alfa-chemistry.com While specific CRMs for this compound may not be commercially ubiquitous, general sulfur reference materials are available and used in various analytical contexts, such as in geological samples. researchgate.netoreas.com

Quality control encompasses a range of measures taken by a laboratory to ensure the quality of its analytical results. Key internal quality control practices include:

Analysis in Duplicates: Performing replicate analyses of samples to assess precision and reproducibility. iaea.org

Recovery Studies: Spiking samples with known amounts of the analyte (this compound) to determine the efficiency of the extraction and analytical method. iaea.org

Use of Quality Control Samples: Regularly analyzing in-house prepared or commercially available quality control samples to monitor the performance of analytical systems over time. iaea.org

Control Charts: Plotting QC sample results over time to identify trends, biases, or out-of-control conditions, ensuring the analytical process remains within established limits. iaea.org

These practices, along with external quality control measures like proficiency testing, are essential components of a comprehensive quality assurance system in analytical chemistry. iaea.org The application of these principles ensures that analytical data pertaining to this compound is credible and fit for purpose, whether for characterization, quantification, or monitoring.

Environmental Distribution, Fate, and Transformation of Sulphur Orange 1

Occurrence and Transport Mechanisms in Aquatic Systems

The presence and transport of Sulphur Orange 1 in aquatic systems are primarily influenced by its inherent insolubility in water. mdpi.com Unlike water-soluble contaminants that readily disperse, this compound is not expected to directly dissolve and spread through aqueous phases. This characteristic suggests that its transport in aquatic environments would predominantly occur through mechanisms involving particulate matter, such as adsorption onto suspended solids or integration into sediments. The environmental transport of contaminants in stormwater, for instance, can occur through surface runoff and infiltration into soils and groundwater, with volatilization into the atmosphere and subsequent deposition during rain events also being potential routes for some compounds. iwaponline.com

While specific studies on this compound's occurrence in natural aquatic systems are limited, the fate of other organic dyes in wastewater from industries like textile and paper manufacturing is a known environmental concern due to their potential to cause pollution. rsc.org These dyes, even in small concentrations, can be highly visible in water. core.ac.uk The presence of elemental sulfur in aquatic environments can also manifest as visible plumes, often milky-turquoise in color, resulting from natural microbial processes like sulfide (B99878) oxidation. researchgate.net These sulfur plumes can be transported into offshore zones due to lateral transport processes such as mesoscale eddies. researchgate.net

Sorption Dynamics of this compound in Various Environmental Matrices

Given its insolubility in water, this compound is expected to primarily interact with environmental matrices through sorption processes. mdpi.com Sorption is a crucial mechanism for the removal of synthetic dyes from water and wastewater, often achieved using various solid supports. kaust.edu.sa This process is considered a simple and economical method for treating contaminated waters. kaust.edu.sa

Research into the adsorption of other organic dyes, such as methylene (B1212753) blue and methyl orange, onto different materials like asphaltene and sulfur-containing copolymers, illustrates the principles relevant to this compound. Studies have shown that the efficiency and dynamics of adsorption can be significantly influenced by factors such as pH and the initial concentration of the dye. rsc.org For instance, the adsorption efficiency of methylene blue onto a sulfur-1,3-diisopropenylbenzene (S-DIB) copolymer increased with pH, and the adsorption process was found to be exothermic and spontaneous. rsc.org Adsorbent materials like activated carbon and nanocellulose typically rely on physisorption due due to their high surface area and porous structure, making them effective for adsorbing organic molecules and dyes in environmental applications. mdpi.com The porous structure of aerogels, for example, allows contaminants like dyes to diffuse into the material and sorb onto its surface, leading to high removal rates. mdpi.com

Table 1: Adsorption Characteristics of Methylene Blue on Sulfur-1,3-Diisopropenylbenzene (S-DIB) Copolymer (Illustrative Example for Dye Sorption)

ParameterValueNotesSource
Adsorption Efficiency (at 8 mg L⁻¹)96.65%Achieved at optimum initial concentration of 8 mg L⁻¹. rsc.org rsc.org
Saturated Adsorption Amount7.72 mg g⁻¹Achieved at optimum initial concentration of 8 mg L⁻¹. rsc.org rsc.org
Adsorption ProcessExothermic, SpontaneousIndicates favorable energy release during sorption. rsc.org
pH EffectIncreased efficiency with pH from 3 to 11Higher pH enhances adsorption. rsc.org

Atmospheric Deposition and Gas-Phase Presence of Related Sulphur Compounds

While this compound itself, being an insoluble dye, is unlikely to be a major component of the gas phase in the atmosphere, other related sulfur compounds are significant atmospheric pollutants and undergo complex transformations. Sulphur dioxide (SO₂) is a prominent gas-phase sulfur compound in the troposphere, originating from both natural processes and anthropogenic sources, notably the combustion of fossil fuels, industrial activities, and volcanic activity. copernicus.orgup.ac.zalumenlearning.compnas.orgbibliotekanauki.pl SO₂ can remain in the air for up to five days and travel long distances. bibliotekanauki.pl

Atmospheric sulfur compounds undergo numerous physical and chemical changes. bibliotekanauki.pl SO₂ can be oxidized to form sulfuric acid (H₂SO₄) and particulate sulfates (SO₄²⁻), which contribute to acid rain and can devastate aquatic ecosystems. copernicus.orglumenlearning.compnas.orgwikipedia.org This oxidation occurs through both photochemical processes in the gaseous phase and catalytic processes in the liquid phase. bibliotekanauki.pl Reduced sulfur compounds (RSCs) such as hydrogen sulfide (H₂S) and dimethyl sulfide (DMS) are also emitted from natural biological decay and can oxidize in the aerosphere to SO₂. bibliotekanauki.plnih.gov Recent research also indicates that the gas-phase oxidation of organic reduced-sulfur compounds like DMS can directly produce sulfuric acid, potentially contributing significantly to sulfuric acid formation in marine environments. nih.gov

Atmospheric sulfur is deposited onto land and oceans through precipitation (wet deposition) and direct fallout (dry deposition). up.ac.zacarnegiescience.educopernicus.org These deposition processes integrate sulfur into terrestrial and marine ecosystems. up.ac.zacarnegiescience.edu

Table 2: Key Atmospheric Sulfur Species and Their Transformations

Sulfur SpeciesPrimary SourcesAtmospheric Fate / TransformationTypical LifetimeReferences
Sulphur Dioxide (SO₂)Anthropogenic (fossil fuel combustion, industry), volcanic activity, oxidation of reduced sulfur compounds. copernicus.orgup.ac.zalumenlearning.compnas.orgbibliotekanauki.plOxidizes to sulfuric acid (H₂SO₄) and particulate sulfates (SO₄²⁻) through photochemical (gas-phase) and catalytic (liquid-phase) processes; contributes to acid rain; removed by wet and dry deposition. copernicus.orglumenlearning.compnas.orgbibliotekanauki.plwikipedia.orgcarnegiescience.edu~1 day to 5 days bibliotekanauki.plcopernicus.org copernicus.orgup.ac.zalumenlearning.compnas.orgbibliotekanauki.plwikipedia.orgnih.govcarnegiescience.educopernicus.orgcopernicus.orgresearchgate.netepa.gov
Reduced Sulphur Compounds (RSCs) (e.g., H₂S, DMS)Natural (decomposition of organic molecules), agricultural sources (e.g., pig farms), boreal forest fires. up.ac.zabibliotekanauki.plnih.govcopernicus.orgresearchgate.netOxidized in the atmosphere, leading to the formation of SO₂ and, in some cases, directly to gas-phase H₂SO₄. bibliotekanauki.plnih.govresearchgate.netVariable bibliotekanauki.plnih.govcopernicus.orgresearchgate.net
Sulfates (SO₄²⁻)Atmospheric oxidation product of SO₂ and other sulfur compounds; marine aerosols. copernicus.orgpnas.orgbibliotekanauki.plRemoved from atmosphere primarily by wet deposition. copernicus.org Can remain in the atmosphere for ~5 days. copernicus.org~5 days copernicus.org copernicus.orglumenlearning.compnas.orgbibliotekanauki.plwikipedia.orgcarnegiescience.educopernicus.org

Persistence and Bioavailability within Environmental Compartments

The persistence of a substance in the environment refers to its resistance to degradation, leading to a potential for increased and poorly reversible exposure. nih.govresearchgate.net this compound, as an organic dye, is known to be insoluble in water, suggesting it would likely persist in solid forms or bound to environmental matrices rather than undergoing rapid dissolution or degradation in aquatic systems. mdpi.com

Bioavailability describes the extent to which a substance is available for uptake by organisms. For organic compounds, factors influencing bioavailability include partitioning coefficients (e.g., Kow, Koc) which dictate how a chemical distributes between octanol (B41247) and water or adsorbs to soil and sediment. cdc.gov Due to this compound's insolubility in water, its direct bioavailability through dissolution in water for aquatic organisms might be limited. However, its sorption to particulate matter or sediment could increase exposure pathways for benthic organisms or through trophic transfer if ingested by organisms within the food chain. epa.gov The complex interplay of physical, chemical, and biological factors determines a compound's fate and transport, and thus its bioavailability in different environmental compartments like water, sediment, and soil. cdc.govnih.gov

Contributions to the Global Sulphur Cycle from Anthropic Sources

Human activities significantly impact the global sulfur cycle, altering its natural balance on both local and global scales. copernicus.orgup.ac.zalumenlearning.comwikipedia.org The primary anthropogenic contribution to atmospheric sulfur comes from the burning of fossil fuels (coal, natural gas, oil), which releases substantial amounts of sulfur dioxide (SO₂) and other sulfur compounds into the atmosphere. copernicus.orgup.ac.zalumenlearning.comwikipedia.org In fact, approximately two-thirds of sulfur emissions are from anthropogenic activities. copernicus.org Mining operations also contribute to sulfate (B86663) pollution. wikipedia.org

On a global scale, the mass of sulfur compounds emitted to the atmosphere from anthropogenic activities is comparable to that from natural sources. bibliotekanauki.plcarnegiescience.edu In certain regions, such as Northwest Europe, anthropogenic sources can account for over 80% of the total sulfur emissions into the atmosphere. carnegiescience.edu A significant portion (50-70%) of these anthropogenic emissions within such regions is deposited locally, with the remainder being transported to surrounding areas. carnegiescience.edu

Table 3: Global Anthropogenic Sulfur Emissions (Illustrative Data for General Sulfur Cycle)

Source CategoryContribution to Global SO₂ EmissionsNotesReference
Anthropogenic Sources~78% of total SO₂ emissionsPrimarily from the burning of fossil fuels, industrial activities (steel industry, oil processing, chemical industry), and transportation. copernicus.orgup.ac.zalumenlearning.combibliotekanauki.plwikipedia.org copernicus.org
Biomass Burning~2% of total SO₂ emissionsA minor source compared to anthropogenic and volcanic. copernicus.org copernicus.org
Volcanic Sources~20% of total SO₂ emissionsNatural source. copernicus.org copernicus.org
Biogenic DMS15–30 Tg S (natural source)Largest natural source of sulfur to the atmosphere, from decomposition of marine organic molecules. copernicus.org (Tg S = Teragrams of Sulfur) copernicus.org

Degradation Mechanisms and Environmental Remediation Strategies for Sulphur Orange 1

Photolytic Degradation Pathways of Sulphur Orange 1 in Aqueous Solutions

Photolytic degradation involves the use of light to break down chemical compounds. For dyes, this can occur directly through the absorption of light by the dye molecule itself or indirectly through the generation of reactive species by light-sensitive sensitizers. chinesechemsoc.org

Table 1: Kinetic Parameters for Photodegradation of Analogous Dyes

Dye (Example)Light SourceCatalyst (if any)Optimal pHReaction OrderHalf-life (min)Decolorization Efficiency (%)Reference
Sulphur Red 14UVZnO Nanopowder5Not specifiedNot specified95.6 (after 50 min) brieflands.com
Acid Orange 7VisibleCu(II) CP1Not specifiedPseudo-firstNot specified92.40 mdpi.com
Methyl OrangeVisibleP,S-codoped g-C3N4Not specifiedPseudo-firstNot specified73.25 (in 60 min) acs.org
SulfadiazineUV (365 nm)None6.98/8.90First-order9.76Not specified researchgate.net

Note: Data extracted from studies on dyes with similar degradation mechanisms or the broader context of photocatalysis for dye removal, as specific kinetics for this compound were not directly found.

During the photolytic degradation of sulfur-containing dyes, the initial breaking of bonds within the chromophore and the sulfur linkages occurs. Intermediates can include smaller aromatic compounds, carboxylic acids, and inorganic ions. For example, in the degradation of azo dyes (which often contain sulfur or are structurally related to sulfur dyes), the azo bond (–N=N–) is typically one of the first targets for oxidative attack. frontiersin.org The complete mineralization of dyes leads to the formation of carbon dioxide, water, and inorganic ions such as sulfate (B86663) (SO₄²⁻) and ammonium (B1175870) (NH₄⁺), with sulfur heteroatoms being oxidized to sulfate ions. frontiersin.orgresearchgate.net The detection of intermediate oxidized products is often confirmed by techniques like HPLC/MS. researchgate.net

Advanced Oxidation Processes (AOPs) for this compound Removal

AOPs are highly effective chemical treatment techniques designed to remove organic contaminants from water and wastewater by generating potent oxidizing agents, primarily hydroxyl radicals (•OH). These processes are characterized by their non-selective nature and high removal efficacy. ijcce.ac.irresearchgate.netoapen.org

The Fenton process (H₂O₂/Fe²⁺) involves the reaction between hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals (•OH), which are highly reactive and can degrade organic pollutants. ijcce.ac.irfrontiersin.orgtandfonline.com The classical Fenton reaction is most efficient under acidic conditions, typically around pH 3.0. arcjournals.orgfrontiersin.org

The Photo-Fenton process is an enhancement of the Fenton reaction, incorporating UV-visible irradiation. This light input facilitates the regeneration of Fe²⁺ from Fe³⁺ complexes through photolysis, leading to the continuous production of hydroxyl radicals and an improved degradation efficiency, often allowing for a wider operative pH range compared to the homogeneous Fenton system alone. tandfonline.comgoogle.comacs.org

Table 2: Comparison of Fenton and Photo-Fenton Oxidation Efficiencies (Examples)

Dye (Example)ProcessOptimal pHH₂O₂ Dosage (mg/L)Fe²⁺ Dosage (mg/L)Decolorization Efficiency (%)Reaction Time (min)Reference
Reaktoset Brilliant Orange P-2RFenton32020EfficientNot specified arcjournals.org
Reaktoset Brilliant Orange P-2RPhoto-Fenton22080EfficientNot specified arcjournals.org
Methyl OrangeFenton-like715 mMCuCo/SCN (0.8 g/L)Complete (100)60 frontiersin.org
Acid Orange IIFenton-like3-11Not specifiedCaFe₂O₄~98 (after 20 min)20 researchgate.net

Note: While specific data for this compound in Fenton/Photo-Fenton was not found, the table presents data for analogous dyes to illustrate the typical performance of these systems.

Ozonation involves the use of ozone (O₃), a strong oxidant, for the degradation of pollutants. Ozone is highly reactive, particularly with double bonds, C=C and N=N, and sulfur branches, making it effective for dye removal. frontiersin.orgacs.org While ozonation can decolorize dyes, complete mineralization to CO₂ and H₂O often requires higher ozone doses or extended reaction times, as intermediates may form. frontiersin.org

Catalytic ozonation enhances the efficiency of conventional ozonation by employing catalysts, typically metal oxides or activated carbon, to promote the decomposition of ozone into more reactive species, primarily hydroxyl radicals. researchgate.netacs.orgmdpi.com This leads to improved degradation rates and mineralization of pollutants. For example, the use of iron oxide catalysts or activated carbon has been shown to significantly improve the degradation and mineralization rates of various dyes and organic compounds compared to ozonation alone. researchgate.netmdpi.com

Photocatalytic degradation, a subset of AOPs, utilizes semiconductor photocatalysts (e.g., TiO₂, ZnO, CeO₂, CdS, Ag₃PO₄) activated by light to generate electron-hole pairs. plantsciencejournal.comnih.govacs.org These charge carriers then react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which subsequently degrade organic pollutants. acs.orgplantsciencejournal.commdpi.comijsr.net

Titanium dioxide (TiO₂) and zinc oxide (ZnO) nanoparticles are widely studied due to their stability, low cost, and optical absorption in the UV region. brieflands.complantsciencejournal.comacs.orgijsr.net The efficiency of photocatalytic degradation is influenced by factors such as catalyst dosage, initial dye concentration, pH, and light intensity. brieflands.comacs.org Research has shown that doping semiconductors with metals or nonmetals, or forming heterojunctions (e.g., rGO composites), can enhance their visible light utilization and reduce electron-hole recombination, thereby improving photocatalytic activity. plantsciencejournal.comnih.govrsc.orgmdpi.com

Table 3: Semiconductor Nanomaterials for Photocatalytic Degradation (Examples)

Semiconductor NanomaterialTarget Pollutant (Example)Light SourceDegradation Efficiency (%)Key EnhancementReference
ZnO nanopowderC.I. Sulphur Red 14UV95.6 (decolorization)Optimal pH 5 brieflands.com
TiO₂ nanoparticlesMethylene (B1212753) Blue/Methyl OrangeUV-Visible~95Green synthesis acs.org
CoOx–S–VOx hybrid catalystMethyl OrangeNot specified99.77 (at pH 2)Sulfur doping rsc.org
P,S-codoped g-C3N4Methyl OrangeVisible73.25 (in 60 min)P,S-codoping acs.org
Cu(II) coordination polymersAcid Orange 7/Methyl OrangeVisible92.40 (AO7), 80.50 (MO)Catalyst nature mdpi.com

Note: Data extracted from studies on dyes with similar degradation mechanisms or the broader context of photocatalysis for dye removal, as specific data for this compound was not directly found.

Biodegradation and Bioremediation Approaches for this compound

Bioremediation, which utilizes the metabolic capabilities of microorganisms or plants, is considered an eco-friendly, cost-effective, and efficient approach for decontaminating polluted environments. nih.govfrontiersin.orgnih.govmdpi.com Microbial decolorization generally occurs through two primary mechanisms: biosorption and enzymatic degradation, or a combination of both. frontiersin.orgnih.gov Various microorganisms, including bacteria, yeasts, fungi, and algae, are capable of completely decolorizing and mineralizing dyes under specific conditions. mdpi.comfrontiersin.orgnih.gov

Microbial Decolorization and Mineralization Pathways

The initial step in the bacterial degradation and decolorization of azo dyes, such as those structurally related to this compound, often involves the reductive cleavage of azo bonds (-N=N-) by enzymes like azoreductase. mdpi.comfrontiersin.orgnih.govmdpi.comjmbfs.orgnih.gov This cleavage disrupts the chromophore, leading to decolorization and the formation of colorless aromatic amines. frontiersin.orgmdpi.com For instance, the degradation of methyl orange typically proceeds via the cleavage of the azo bond, resulting in the formation of sulfonamide and N,N-dimethylbenzyl-1,4-diamine. acs.org Subsequently, the sulfonamide can undergo desulfonation to aniline (B41778) or deamination to benzenesulfonic acid. acs.org

Following the initial reductive step, further degradation and mineralization of the aromatic amines into less toxic compounds, and eventually into carbon dioxide (CO₂) and water (H₂O), often occur under oxidative conditions. mdpi.comnih.gov This involves various intracellular and extracellular enzyme systems, including laccases, peroxidases (e.g., lignin (B12514952) peroxidase, manganese peroxidase), tyrosinase, and hydroxylases. mdpi.comfrontiersin.orgnih.govjmbfs.orgnih.govmdpi.com Aerobic conditions can facilitate mono- and dioxygenase enzymes, which catalyze the incorporation of oxygen into the aromatic rings of organic compounds, contributing to their breakdown. nih.gov

Microbial consortia, or mixed microbial populations, demonstrate superior performance in dye degradation compared to single microbial strains. mdpi.commdpi.com This enhanced efficiency is attributed to their combined enzymatic activities, allowing them to target different dye structures simultaneously or utilize metabolites produced by other strains, thereby creating synergistic effects that increase the degradation rate. mdpi.commdpi.com For example, a bacterial consortium comprising Providencia rettgeri HSL1 and Pseudomonas sp. SUK1 has achieved significant decolorization of various reactive dyes, including Reactive Orange 16. jmbfs.org Similarly, the degradation of sulfur black by Aspergillus sp. DS-28 is postulated to begin with the oxidative cleavage of polysulfide bonds. mdpi.com

Enzymatic Degradation by Isolated Microorganisms

A diverse range of isolated microorganisms have been identified for their ability to enzymatically degrade various azo dyes. These microbes produce specific enzymes that facilitate the breakdown of complex dye molecules.

Table 1: Examples of Microorganisms and Their Enzymatic Activities in Dye Degradation

MicroorganismTarget Dye (or Dye Type)Key Enzymes/MechanismReference
Aeromonas spp. ETL-1949Orange 16Intracellular activities of laccase, veratryl alcohol oxidase, NADH-DCIP reductase, tyrosinase; simultaneous adsorption. No azoreductase activity observed. omicsonline.org
Aspergillus sp. DS-28Sulfur BlackOxidative cleavage of polysulfide bonds (specific enzymes). mdpi.com
Acinetobacter sp. SRL8Disperse Orange S-RLDecolorization via enzymatic action. Optimal at 30 °C, pH 7.0, microaerophilic conditions. researchgate.net
Bacillus circulans BWL1061Methyl OrangeIncreased activity of azoreductase, NADH-DCIP reductase, and laccase. jmbfs.org
Bacillus laterosporusDR54Increased enzymatic activities of tyrosinase, veratryl alcohol oxidase, and NADH–DCIP reductase. jmbfs.org
Franconibacter sp. 1MSMethyl Orange, Ponceau S RedAzo bond cleavage by azoreductase, followed by oxidative desulfonation and deamination. acs.org
Klebsiella pneumoniaeMethyl Orange (sulfonated azo dye)Purified azoreductase enzyme. Maximum activity at 40 °C and pH 8.0. researchgate.net
Lysinibacillus sphaericus D3Xylidine OrangeAzoreductase for azo group reduction, dimerization, and degradation to lower molecular weight aromatics. mdpi.com
Ralstonia pickettiiMethyl OrangeEnzymes involved in bio-decolorization and degradation. rsc.org
Saccharomyces cerevisiae MTCC 463Methyl RedLaccase, lignin peroxidase, NADH–DCIP reductase, azoreductase, tyrosinase, and aminopyrine (B3395922) N-demethylase. nih.gov

The efficiency of these enzymatic mechanisms is influenced by various physicochemical parameters, including agitation, temperature, pH, dye concentration, oxygen level, and the availability of carbon and nitrogen sources. mdpi.com Optimal pH for bacterial dye removal often ranges between 6.0 and 10.0, while temperatures around 30-40°C are frequently reported as optimal for degradation. jmbfs.orgacs.orgomicsonline.orgresearchgate.netresearchgate.netrsc.org

Bioreactor Designs for this compound Wastewater Treatment

Bioreactors play a crucial role in enhancing the efficiency of dye degradation processes, particularly by providing controlled environments and facilitating the immobilization of microorganisms or redox mediators. mdpi.com

Membrane Bioreactors (MBRs) are advanced systems that integrate biological processes with membrane filtration. mdpi.comrsc.org They offer significant advantages over conventional activated sludge processes, such as high treatment efficiency, a smaller footprint, simpler operation, and the production of high-quality, solid-free effluent. rsc.org In an MBR system, the bioreactor treats wastewater biologically, and porous membranes (typically with pore diameters of 0.05–0.1 µm) are used to separate treated water from microorganisms, eliminating the need for gravity-based sedimentation. rsc.org MBRs have shown effectiveness in treating complex wastewaters containing dyes like Reactive Orange 16, with studies demonstrating high color removal (e.g., 90%). researchgate.net However, limitations include membrane fouling and clogging, which can lead to a decline in permeate flux and increased energy consumption. mdpi.comrsc.org

Moving Bed Biofilm Reactors (MBBRs) are another type of bioreactor technology that utilizes thousands of polyethylene (B3416737) biofilm carriers. rsc.org These carriers provide a protected surface area for the growth of heterotrophic and autotrophic bacteria, enabling high-rate biodegradation within the system. rsc.org MBBRs offer process reliability, ease of operation, and can increase treatment capacity by simply increasing the fill fraction of biofilm carriers. rsc.org

Stirred Tank Bioreactors (STRs) are also employed for dye degradation. For instance, a lab-scale STR system using the fungal strain A. terreus SA3 successfully treated simulated textile effluent containing Sulfur Black dye, with dye removal efficiency monitored by color, BOD, and COD reduction. fspublishers.org

Bioreactor designs often aim to optimize conditions such as hydraulic retention time (HRT), which can significantly impact removal efficiencies. For example, increasing HRT can improve COD and dye removal by allowing fungal systems to acclimatize to increased dye loading rates. fspublishers.org

Adsorption-Based Technologies for this compound Sequestration

Adsorption is a widely recognized and effective technique for the removal of dyes and other impurities from contaminated water due to its operational simplicity, cost-effectiveness, high efficiency, and design flexibility. mdpi.comnih.govacs.org This process typically involves the accumulation of pollutants on the surface of a solid material, known as an adsorbent. nih.gov

Table 2: Key Characteristics and Factors in Adsorption Processes for Dye Removal

Characteristic/FactorDescriptionImpact on Adsorption EfficiencyReference
Adsorbent Materials Various materials, particularly agricultural wastes (e.g., orange peels, rice husk, coconut husk), and biochar. Organo-silica nanoparticles.Readily available, cheap, eco-friendly. High surface area and pore volume enhance capacity. nih.govmdpi.commdpi.comnih.govmdpi.com
Mechanism Adsorption of contaminants on the adsorbent surface, often involving pore filling. May include chemisorption and monolayer adsorption.Efficient removal; active sites bind dye molecules. mdpi.comacs.orgnih.gov
Initial Dye Concentration The amount of dye present in the solution.Higher initial concentration often leads to increased dye adsorbed due to a greater concentration gradient and availability of active sites. mdpi.comacs.org
Adsorbent Dosage The quantity of adsorbent used.Increasing adsorbent dosage provides more active sites, leading to higher removal percentages. mdpi.com
pH of Solution The acidity or alkalinity of the wastewater.Affects the surface charge of the adsorbent and the ionization state of the dye molecules, influencing electrostatic interactions. For cation adsorption, pH > pHpzc (point of zero charge) is favored. mdpi.com
Temperature The operational temperature.Can influence adsorption capacity, sometimes increasing it by activating active sites and enhancing molecular penetration into pores. acs.org
Kinetic Models Describes the rate of adsorption.Pseudo-second-order model often fits experimental data, suggesting chemisorption as the rate-limiting step. mdpi.com
Isotherm Models Describes the equilibrium relationship between adsorbed dye and dye in solution.Langmuir isotherm model often fits, suggesting monolayer adsorption on a homogeneous surface. mdpi.com

Agricultural waste materials, such as orange peels, have shown significant efficiency in sequestering heavy metals and dyes from wastewater. nih.govmdpi.commdpi.com For instance, orange peel biochar exhibits a high BET surface area and an abundance of functional groups (amine, carboxylic, ester, ether), which enhance its affinity for CO₂ molecules and by extension, other organic pollutants. mdpi.com The adsorption capacity generally increases with increasing initial dye concentration and adsorbent dosage, due to the availability of more active sites and a stronger concentration gradient. mdpi.comacs.org The pH of the solution is also a critical factor, as it influences the surface charge of the adsorbent and the ionization state of the dye molecules. mdpi.com

Membrane Filtration and Separation Techniques for this compound Effluents

Membrane-based separation processes (MBSPs) are advanced and effective technologies for treating wastewater, offering benefits such as high water quality, significant chemical recovery rates, and lower energy consumption compared to traditional methods. nih.govatlantis-press.com These techniques operate at room temperature, making them suitable for heat-sensitive substances. atlantis-press.com

Table 3: Overview of Membrane Filtration Techniques for Wastewater Treatment

Membrane TypeTypical Pore Size (µm)Primary Separation MechanismApplication in Dye Effluent TreatmentAdvantagesLimitationsReference
Microfiltration (MF) 0.1–0.2Size exclusionPre-treatment for turbidity reduction, removal of fine microparticles, submicroparticles, nanoparticles.Reduced turbidity, lower energy consumption.Not suitable for direct dye removal due to large pore size. nih.govatlantis-press.comresearchgate.net
Ultrafiltration (UF) 0.001–0.1Size exclusion, adsorptionPre-treatment, removal of larger organic matter, some dye removal.Effective for many colors, can serve as pre-treatment.Adsorption can lead to fouling. mdpi.comnih.govatlantis-press.comresearchgate.net
Nanofiltration (NF) 0.0001–0.001Size exclusion, electrostatic repulsionEffective for removing smaller organic and inorganic substances, low molecular weight dyes.High retention for organic materials, good for decoloration.Higher cost than MF/UF, performance falls between RO and UF. mdpi.comnih.govatlantis-press.comresearchgate.net
Reverse Osmosis (RO) Non-porousDense polymeric structure, size exclusionHighly effective for removing low molecular weight minerals, ions, and smallest dye molecules; produces potable water.Produces highest quality permeate, removes dissolved solids.Non-porous, high operating pressure, severe fouling. nih.govatlantis-press.comresearchgate.net
Forward Osmosis (FO) -Osmotic pressureEmerging technology, potential for lower fouling compared to RO.Low energy, less fouling.Requires a draw solution. nih.gov
Membrane Bioreactors (MBRs) Integrated, variousCombination of biological degradation and membrane separationHigh treatment efficiency for complex industrial wastewater, including dyes.Small footprint, high effluent quality.Membrane fouling, high capital and operating costs. mdpi.comrsc.org

Microfiltration (MF) and Ultrafiltration (UF) are often employed as preliminary steps, primarily to reduce turbidity and remove larger suspended solids or organic matter before more advanced membrane processes. nih.govatlantis-press.comresearchgate.net However, due to their larger pore sizes, MF and UF are generally not sufficient for the complete removal of dissolved dye molecules. mdpi.com

Nanofiltration (NF) membranes have pore sizes between those of reverse osmosis and ultrafiltration membranes, providing a high retention performance for organic materials and low molecular weight inorganic substances. atlantis-press.com NF is widely used for water softening, purification, concentration, and wastewater decoloration. atlantis-press.com

Reverse Osmosis (RO) membranes are non-porous and composed of dense polymers, capable of separating low molecular weight minerals and ions. nih.gov RO is highly effective in treating dye-containing wastewater to produce high-quality permeate suitable for reuse, including in pulp and paper mill effluents. nih.govatlantis-press.com

Despite their effectiveness, membrane filtration techniques face challenges, primarily membrane fouling and relatively high investment and operating costs. mdpi.comresearchgate.net To mitigate these limitations, hybrid processes combining two or more membrane processes, or integrating membrane technology with other methods like adsorption or coagulation, are continuously researched and applied. nih.govresearchgate.net For instance, combining RO with coagulation and disk filtration can reduce fouling issues. nih.gov

Applications and Industrial Relevance of Sulphur Orange 1 in Chemical Technologies

Role of Sulphur Orange 1 in Advanced Textile Dyeing Processes

Sulphur dyes, including this compound, are highly valued in the textile industry for their ability to produce deep shades, good wash fastness, and fair to good light fastness at a relatively low cost textilelearner.netjustdial.comslideshare.net. They are predominantly applied to cellulosic fibers such as cotton and rayon, and their use extends to blends of cellulosic fibers with synthetics like acrylic, polyamide, and polyester (B1180765) textilelearner.netatamanchemicals.com. This compound itself yields hues ranging from yellow-orange to red-orange worlddyevariety.com.

Dyeing Mechanisms and Fiber Interactions

Sulphur dyes are water-insoluble in their original form textilelearner.netatamanchemicals.com. For application, they undergo a reduction process, typically with sodium sulfide (B99878) (Na2S) or sodium hydrosulfide, in an alkaline environment at elevated temperatures (around 80-100°C) textilelearner.netatamanchemicals.comscribd.comresearchgate.net. This reduction converts the insoluble dye into smaller, water-soluble, substantive leuco (thiols) forms textilelearner.netslideshare.netatamanchemicals.comscribd.com. These negatively ionized leuco forms are then absorbed by the fiber substance textilelearner.netscribd.com.

The absorption mechanism for sulphur dyes on cellulosic fibers primarily involves physical forces such as van der Waals interactions, hydrogen bonding, and dipolar interactions textilelearner.netslideshare.netmdpi.combritannica.com. The addition of salt (e.g., sodium chloride) to the dye bath can enhance the efficiency of dyeing by increasing these physical forces, thereby promoting greater dye uptake by the fiber textilelearner.net.

Once the dye has diffused into the fiber, it is fixed by an oxidation process, which converts the water-soluble leuco form back into its original, insoluble, highly colored form, permanently embedding it within the fiber structure textilelearner.netslideshare.netatamanchemicals.comscribd.comslideshare.net. Common oxidizing agents include potassium dichromate (K2Cr2O7), acetic acid (CH3COOH), sodium perborate, or even atmospheric oxygen textilelearner.netscribd.com. This reconversion ensures excellent wash fastness textilelearner.net.

Fastness Properties and Their Enhancement in this compound Dyeings

Sulphur dyes are known for their good wash fastness, typically rated around 3-4, due to the large molecular size of the dye and its insolubility in water after oxidation textilelearner.net. They generally exhibit good light fastness, with ratings around 4 textilelearner.net. However, their fastness to chlorine is poor, making them unsuitable for goods bleached with hypochlorite (B82951) textilelearner.netatamanchemicals.com.

The light fastness of sulphur dyeings can be further improved through after-treatment with certain metallic salts, such as copper sulfate (B86663) (CuSO4) or potassium dichromate textilelearner.netscispace.com. When dichromate is also present, the washing fastness can be slightly improved textilelearner.net. Additionally, processes involving specific polycationic compounds have been shown to significantly improve the fastness properties of sulphur dyeings, particularly resistance to oxidative and mechanical effects, such as washing in water containing active chlorine or perborate, acid and alkaline perspiration, and wet and dry rubbing fastness, without negatively impacting light fastness google.com. This compound specifically shows moderate acid and alkali resistance, and good fastness to washing, light, perspiration, and rubbing worlddyevariety.com.

Here's a table summarizing the fastness properties of this compound:

Fastness PropertyISO RatingAATCC Rating
Light Fastness3-43-4
Alkali Resistance44
Acid Resistance2-34
Fulling3-4-
Perspiration Fastness4-5-
Soaping4-

Utilization of this compound in Pigment and Ink Formulations

This compound, as a vibrant and versatile dye, finds applications beyond textiles, extending into pigment and ink formulations sunrisedyestuffs.com. Sulphur dyes, in general, are highly colored organic substances used for tinting in various industry sectors, including paint and garments meghadyes.com.

In pigment formulations, dyes contribute to achieving specific coloristic properties, including high chroma for bright shades unicoil.com.sa. While specific detailed research findings for this compound in pigment and ink formulations are not extensively documented in the provided search results, the broader class of sulphur dyes is recognized for its use in paints meghadyes.com. Pigment preparations, often containing organic pigments in ultrafine dispersion, are utilized in ink formulations to achieve high color strength, brilliance, good flow properties, and resistance to sedimentation sdc.org.uk. Such preparations can also contribute to improved light fastness in inks sdc.org.uk. Dye-based ink formulations for inkjet printing also incorporate various solvents to achieve desired printing quality and image permanence google.com.

Potential Research Applications in Materials Science and Polymer Chemistry

The field of materials science and polymer chemistry is increasingly exploring the use of sulfur-containing compounds, including those derived from elemental sulfur, due to the global surplus of sulfur as a byproduct of the oil and gas industry nih.govresearchgate.net. This has led to a focus on converting elemental sulfur into sulfur-containing polymers nih.gov.

While direct research on this compound within novel materials science and polymer chemistry applications is not explicitly detailed in the provided search results, the broader class of sulfur-based polymers, often created through a process called "inverse vulcanization," presents significant research opportunities nih.govrsc.orgliverpool.ac.uk. These polysulfides, characterized by high sulfur content, exhibit a range of valuable properties, leading to potential applications in:

Cathode materials for Li-S batteries: Due to sulfur's high theoretical capacity and cost-effectiveness when combined with lithium, sulfur-based polymers are being investigated for next-generation battery technologies researchgate.netrsc.org.

Infrared thermal imaging and optics: Polymers with high sulfur content can offer superior visualization in the infrared region and possess self-healing capabilities when damaged by heat researchgate.netrsc.orgresearchgate.net.

Flame retardant materials: The inherent properties of sulfur-containing polymers can contribute to improved flame resistance rsc.org.

Adhesive polysulfides: Research is ongoing to develop fully renewable adhesive materials from polysulfides rsc.org.

Environmental remediation: These materials show promise for capturing heavy metals like mercury, cadmium, and silver due to the strong affinity of sulfur atoms for soft metal centers rsc.orgresearchgate.netrsc.org. This application is particularly significant given the toxicity of certain heavy metals rsc.org.

Sulfur-based concrete: Sulfur can be used as a binder in concrete production, offering superior resistance to strong acid effects compared to traditional cement concrete mdpi.com.

The inclusion of sulfur atoms in polymers allows for the regulation of their chemical and thermal stability, as well as their mechanical, electrical, and optical properties nih.gov. The simple, solvent-free, and high utilization of sulfur in inverse vulcanization makes it an attractive route for generating functional polymers directly from elemental sulfur liverpool.ac.ukresearchgate.net. Research is actively exploring the synergistic combination of polysulfide chains with other functionalities, such as ferrocene, to create redox-responsive materials for electrochemical recognition of harmful metal centers rsc.orgrsc.org.

Sustainable Manufacturing Practices and Circular Economy Integration in this compound Production

The textile industry faces increasing scrutiny regarding its environmental impact, driving the adoption of more sustainable practices justdial.comresearchgate.net. Sulphur dyes, including this compound, can align with these efforts due to certain environmental benefits compared to some traditional dyeing methods justdial.com. Many sulphur dyes are produced using low-impact processes justdial.com.

The concept of a circular economy aims to eliminate waste and pollution, circulate products and materials at their highest value, and regenerate natural systems procedia-esem.eusymrise.coming.commdpi.com. In the context of dye production and application, integrating circular economy principles involves:

Waste reduction and resource efficiency: Companies are focusing on optimizing processes to reduce waste and energy consumption, and to use raw materials more efficiently symrise.commdpi.com. For sulphur dyeing, this includes developing innovative dyeing methods that reduce the amount of water and chemicals used researchgate.net.

Sustainable raw material sourcing: Utilizing by-products or waste materials as raw materials is a key aspect. For example, some initiatives explore turning orange (citrus) waste and recovered sulfur into valuable products, although not directly for this compound dye production europa.eu. Elemental sulfur itself is a byproduct of oil and gas processing, and its utilization in new materials contributes to addressing its surplus nih.govresearchgate.net.

Closed-loop systems: The circular economy emphasizes closed-loop supply chains where products and materials are reused, refurbished, remanufactured, and recycled procedia-esem.eumdpi.com. In sulfuric acid production, for instance, spent acid can be regenerated, creating a circular production model up.com.

Development of eco-friendly processes: This involves substituting hazardous chemicals with more benign alternatives, such as using bacterial lysates as reducing agents in sulphur dyeing, which can allow for dyeing at room temperature and reduce energy consumption researchgate.net. New dyeing processes also aim to decrease the amount of water and chemicals consumed, leading to cleaner production researchgate.net.

The ongoing demand for cost-effective and environmentally friendly colorants continues to drive innovation in the production and application of sulphur dyes, including this compound, towards more sustainable and circular practices justdial.com.

Theoretical and Computational Investigations of Sulphur Orange 1

Molecular Structure and Electronic Property Calculations

The precise molecular structure of most sulfur dyes, including Sulphur Orange 1, is not a single, well-defined entity but rather a complex mixture of polymeric molecules with varied chain lengths and cross-linking. essentialchemicalindustry.org This complexity arises from the manufacturing process, which involves heating aromatic amines, such as 4-Methylbenzene-1,3-diamine, with sulfur at high temperatures. The resulting structure is believed to contain heterocyclic rings (like thiazoles) and polysulfide linkages connecting the aromatic units.

Despite this complexity, computational methods, particularly Density Functional Theory (DFT), can be employed to study representative model structures of the dye. jetir.org DFT calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. From this optimized structure, a range of electronic properties can be calculated to understand the dye's color, reactivity, and stability. jetir.orgyork.ac.uk

Key electronic properties calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. For dyes, this gap corresponds to the energy of the first major electronic transition and is inversely related to the wavelength of light absorbed. A smaller gap generally leads to absorption at longer wavelengths, resulting in a shift of color towards red and orange. jetir.org

Quantum Chemical Descriptors: Based on HOMO and LUMO energies, other descriptors of reactivity can be calculated, such as chemical potential (µ), hardness (ɳ), and the electrophilicity index (ω). These values help predict how the molecule will interact with other chemical species. jetir.org

The table below illustrates the type of data obtained from DFT calculations on a representative model for an organic dye, providing insight into its electronic structure.

Calculated PropertyTypical SignificanceExample Value (Arbitrary Units)
HOMO EnergyElectron-donating capacity-5.8 eV
LUMO EnergyElectron-accepting capacity-2.5 eV
HOMO-LUMO Gap (ΔE)Relates to color and reactivity3.3 eV
Chemical Potential (µ)Tendency to escape a system-4.15 eV
Chemical Hardness (ɳ)Resistance to change in electron configuration1.65 eV
Electrophilicity Index (ω)Propensity to accept electrons5.21 eV

Reaction Mechanism Predictions for Synthesis and Degradation Pathways

Computational chemistry can elucidate the complex reaction mechanisms involved in both the synthesis and degradation of dyes. escholarship.org

Synthesis: The formation of this compound involves the high-temperature reaction of 4-Methylbenzene-1,3-diamine with elemental sulfur. Quantum chemical calculations can be used to model this process by:

Identifying Reactive Intermediates: Predicting the formation of transient species such as thiyl radicals (RS•) and polysulfide radicals from elemental sulfur at high temperatures.

Mapping Reaction Pathways: Calculating the activation energies for various potential reaction steps, such as electrophilic substitution of sulfur species onto the aromatic amine ring, cyclization to form thiazole rings, and polymerization via disulfide and polysulfide bridges.

Determining Product Stability: Comparing the thermodynamic stability of different potential structures to predict the most likely components of the final dye mixture.

Degradation: The degradation of dyes in the environment or during wastewater treatment is a critical concern. Computational models can predict degradation pathways under different conditions (e.g., oxidative, reductive, photolytic). For a sulfur dye, this might involve:

Reductive Cleavage: Modeling the breaking of disulfide (-S-S-) bonds, which is a common initial step in the anaerobic degradation of sulfur dyes. This process typically leads to the formation of thiol groups (-SH). researchgate.net

Oxidative Attack: Simulating the reaction with oxidizing agents (like hydroxyl radicals in advanced oxidation processes) on the aromatic rings or sulfur linkages. Calculations can identify the most susceptible sites for attack by analyzing the molecule's electron density and frontier molecular orbitals.

Photodegradation: Predicting the excited states of the dye molecule upon light absorption and identifying potential bond-breaking pathways from these excited states.

Computational Modeling of Environmental Fate and Transport

Environmental fate models are computational tools that predict how a chemical will move and transform in the environment. researchgate.net These models integrate chemical properties with environmental parameters to estimate concentrations in air, water, soil, and sediment. rsc.org For a substance like this compound, which is a complex mixture and insoluble in water, computational modeling is particularly valuable.

Computational chemistry contributes to these models by predicting key physical and chemical properties required as model inputs when experimental data is unavailable. nih.gov These properties include:

Partition Coefficients: Such as the octanol-water partition coefficient (Kow), which indicates a chemical's tendency to sorb to organic matter in soil and sediment.

Solubility: Predicting the very low water solubility of the large, nonpolar dye molecules.

Degradation Rates: Estimating half-lives in different environmental compartments (water, soil) by modeling reaction kinetics with environmental oxidants or microbial degradation pathways. nih.gov

Structure-Property Relationship Studies in this compound Derivatives

Structure-Property Relationship (SPR) studies use computational methods to understand how modifying a molecule's structure affects its properties. This is crucial for designing new dyes with improved characteristics, such as different colors, better solubility, or higher lightfastness.

For this compound, SPR studies would involve modeling hypothetical derivatives and calculating their properties. The starting material, 4-Methylbenzene-1,3-diamine, could be modified with various substituent groups. Computational analysis would then predict the effect of these modifications on the final dye.

Key structural modifications and their predicted effects include:

Electron-Donating Groups (e.g., -OH, -OCH₃): Adding these groups to the aromatic rings would be expected to decrease the HOMO-LUMO gap, leading to a bathochromic (red) shift in the absorption spectrum and a deeper orange or red color.

Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups would likely increase the HOMO-LUMO gap, causing a hypsochromic (blue) shift and resulting in a more yellow-orange hue.

Sulfonic Acid Groups (-SO₃H): Introducing these polar groups would dramatically increase the water solubility of the dye, though it would change its classification from a sulfur dye to a direct or acid dye.

The following table summarizes how hypothetical structural changes to the precursor of this compound could influence the properties of the resulting dye, as predicted by computational models.

Derivative PrecursorModificationPredicted Effect on HOMO-LUMO GapPredicted Color ShiftPredicted Change in Property
2,4-Diaminotoluene-5-sulfonic acidAdd Sulfonic Acid Group (-SO₃H)Slight IncreaseSlight Blue Shift (More Yellow)Increased Water Solubility
4-Methoxy-1,3-diaminobenzeneReplace -CH₃ with -OCH₃DecreaseRed Shift (Deeper Orange)Potential increase in lightfastness
4-Nitro-1,3-diaminobenzeneReplace -CH₃ with -NO₂IncreaseBlue Shift (More Yellow)Potential change in reactivity

By systematically modeling such derivatives, computational chemistry enables a rational design approach to new colorants, optimizing their properties for specific applications before undertaking costly and time-consuming laboratory synthesis. jetir.org

Regulatory Aspects and Policy Implications in Academic Research Context

Analysis of Existing Regulatory Frameworks for Sulphur Dyes

Existing regulatory frameworks for textile dyes, which encompass sulphur dyes, often target the discharge of hazardous substances into water bodies and the presence of harmful chemicals in finished products. The textile industry is a significant consumer of water and chemicals, with dye-laden wastewater being a major environmental concern due to its resistance to biodegradation and potential to contaminate water, soil, and air apacsci.com.

In the United States, efforts to control water pollution from textile mills began with the Federal Water Pollution Control Act of 1972, amended in 1977 by the Clean Water Act Amendments and in 1987 by the Water Quality Act liberty.edu. These acts led to the establishment of the Effluent Guidelines Program and the National Pollutant Discharge Elimination System (NPDES) program, which issues permits and regulates point sources discharging pollutants into U.S. waters liberty.edu. Regulations apply to various textile processing categories, including wool scouring, finishing, and fabric processing, considering factors like the total cost of control technology, equipment age, and non-water quality environmental impacts liberty.edu.

In Europe, the REACH (Registration, Evaluation, Authorization and Restriction of Chemicals) regulation is a comprehensive effort to manage chemical risks, including those from substances used in textile dyeing sustainability-directory.com. The European Union has specifically prohibited the use of certain azo dyes that release harmful aromatic amines, especially in clothing with direct skin contact, due to their toxicity and carcinogenic potential textilefocus.comfashionrevolution.org. Such amines can be harmful to humans upon skin contact and can pollute water systems fashionrevolution.org. Despite these regulations, low traces of these amines have still been found in garments fashionrevolution.org.

Developing countries, where many textile industries are primarily located, often face challenges with wastewater disposal, which is sometimes inadequately regulated or policed fashionrevolution.org. Studies in countries like Kenya indicate a continued use of sulphur dyes, with limited awareness among some stakeholders regarding their potential health and environmental implications researchgate.net.

Table 1: Key Regulatory Frameworks and Their Focus Areas for Textile Dyes

Regulatory Framework/AreaJurisdictionPrimary FocusKey Mechanisms/Considerations
Clean Water Act (CWA)United StatesWater PollutionEffluent Guidelines Program, NPDES permits, Best Practicable Control Technology (BPT), Best Available Technology Economically Achievable (BAT), New Source Performance Standards (NSPS) liberty.edu
REACH RegulationEuropean UnionChemical Risk ManagementProhibition of certain hazardous substances (e.g., azo dyes releasing carcinogenic amines) in textiles sustainability-directory.comtextilefocus.com
National Legislation/StandardsVarious Countries (e.g., China, India, Bangladesh)Environmental ProtectionBans on harmful chemicals, wastewater discharge limits, promoting cleaner production fashionrevolution.orggeorgetown.edu
Eco-standards & Eco-labelsEurope, OthersSustainable ProductionEncouraging improved textile production, dyeing, and finishing practices researchgate.net

Academic Contributions to Environmental Standards and Policy Recommendations

Academic research is crucial in understanding the environmental footprint of textile dyes and proposing solutions. Researchers have highlighted the significant water and chemical consumption of the textile industry, emphasizing that synthetic dyes contribute to long-lasting pollution due to their resistance to biodegradation apacsci.com. Studies show that dye-laden wastewater affects aquatic life by preventing photosynthetic activity and decreasing oxygen levels apacsci.com. Improper sludge disposal also degrades soil quality apacsci.com.

Academic contributions include:

Identification of Hazardous Substances : Researchers consistently identify and document the harmful effects of various dyes, chemicals, and synthetic materials used in textile processing, such as azo dyes, phthalates, and heavy metals, which are now subject to increasing scrutiny textilefocus.com.

Development of Sustainable Technologies : Academic institutions are at the forefront of developing eco-friendly dyeing techniques and advanced wastewater treatments. This includes research into waterless dyeing technologies like supercritical carbon dioxide dyeing, surface plasma-assisted dyeing, and solvent-based dyeing, which promote closed-loop systems and minimize solvent and dye bath loss mdpi.com.

Assessment of Environmental Impacts : Lifecycle assessments conducted by academics provide data on the environmental impacts across a product's life, which is vital for informing policy and design sustainability-directory.com. Research has also explored the effectiveness of current sustainability policies, often highlighting failures due to economic factors, political contentiousness, and inadequate governance mdpi.com.

Policy Recommendations : Academic studies often propose policy shifts, such as moving from a "prevention and mitigation" model to a "resources-to-resources" model, advocating for the commercialization and adoption of natural, plant-based eco-dyes that have minimal harmful effects georgetown.edu. They also suggest that rigid enforcement of regulations coupled with wider diffusion of sustainable technologies is needed to minimize environmental damage apacsci.com. Furthermore, research indicates that combining performance requirements with market-based instruments can be more cost-effective for controlling emissions, as seen in studies on sulfur emissions from ships acs.org.

International Collaborations and Harmonization of Research in Sulphur Orange 1 Regulation

International collaborations and the harmonization of research are essential for addressing the global environmental challenges posed by textile dyes like this compound. Since textile manufacturing and dyeing often involve complex global supply chains, consistent international standards and shared research efforts are vital for effective regulation and enforcement.

Harmonization efforts aim to standardize testing methods, permissible limits for restricted substances, and eco-labeling criteria across different countries and regions. This reduces trade barriers while ensuring a higher level of environmental protection globally. Organizations like the International Maritime Organization (IMO), though primarily focused on shipping, demonstrate the impact of international regulations on sulfur content, highlighting the potential for similar global coordination in other industrial sectors carbonbrief.org.

Academic institutions frequently engage in international collaborative research projects to:

Share Knowledge and Best Practices : Facilitate the exchange of scientific data, research methodologies, and innovative solutions for dye treatment and sustainable production. This is particularly relevant for sulphur dyes, where understanding their specific environmental pathways and degradation products can inform better management strategies.

Develop Global Standards : Contribute to the scientific basis for international standards and guidelines for chemical use in textiles, ensuring that research findings are incorporated into policy development.

Capacity Building : Support research and awareness in developing countries, where regulatory frameworks may be less stringent or awareness of dye-related environmental issues is lower researchgate.net. Studies in countries like Kenya underscore the need for immediate government action based on such research researchgate.net.

Address Transboundary Pollution : Recognize that dye pollution can have transboundary impacts, necessitating a coordinated international approach to research and regulation. A failure to reach agreement between countries or jurisdictions can be a significant barrier to the success of sustainability policies mdpi.com.

Ultimately, international collaboration and harmonized research efforts are critical to driving a global shift towards more sustainable practices in the textile industry, including the responsible production and use of dyes such as this compound, by providing a unified scientific foundation for regulatory decision-making.

Conclusion and Future Directions in Sulphur Orange 1 Research

Synthesis of Key Academic Findings

Sulphur Orange 1 is known for its distinctive yellow-orange to red-orange hue and typically presents as a yellow-brown powder worlddyevariety.com. Its manufacturing involves the calcination of 4-Methylbenzene-1,3-diamine with sulfur at temperatures ranging from 190 °C to 250 °C for 15 to 24 hours worlddyevariety.com. The precise shade of the product, whether yellow or red-light orange, is influenced by both the sulfuration temperature and the reaction duration, with higher temperatures and longer reaction times yielding more red-light orange dyes worlddyevariety.com.

Key physical and dyeing properties of this compound include its insolubility in water and good solubility in sodium sulfide (B99878) solution, where it appears yellow-orange worlddyevariety.com. It is only slightly soluble in concentrated sulfuric acid worlddyevariety.com. The dye's content in alkaline reducing agent solutions undergoes slight changes, while it nearly fades in sodium hypochlorite (B82951) solution worlddyevariety.com. Upon the addition of concentrated sulfuric acid, this compound transitions from yellow-brown to brown worlddyevariety.com. The dye exhibits moderate to severe fastness properties, as summarized in the table below worlddyevariety.com.

Table 1: Fastness Properties of this compound worlddyevariety.com

Fastness PropertyISO RatingAATCC Rating
Light Fastness3-43-4
Fulling44
Perspiration Fastness2-3-
Soaping3-4-

Despite its long-standing industrial use as a sulfur dye, detailed contemporary academic research focusing specifically on the advanced chemical characterization, reaction mechanisms beyond synthesis, or novel applications of this compound appears to be limited in publicly available literature.

Identification of Knowledge Gaps and Unexplored Research Avenues

The current academic understanding of this compound, primarily stemming from historical records of its synthesis and application as a dye, reveals several knowledge gaps. A significant gap exists in the comprehensive modern spectroscopic and structural elucidation of the compound, which could provide deeper insights into its molecular intricacies and the specific chromophoric and auxochromic groups responsible for its color and properties. Furthermore, the detailed chemical pathways of its degradation under various environmental conditions remain largely unexplored. Understanding its long-term stability, decomposition products, and environmental fate is crucial, particularly in the context of sustainable chemistry and waste management. Research on potential modifications to its molecular structure to enhance specific properties, such as improved solubility in alternative solvents, enhanced fastness properties beyond current levels, or tailored spectral absorption/emission characteristics, also represents an unexplored avenue. The development of greener synthetic routes for this compound that minimize hazardous byproducts and energy consumption is another critical area lacking in current research.

Emerging Trends and Interdisciplinary Research Opportunities for this compound Studies

Given the identified knowledge gaps, several emerging trends and interdisciplinary research opportunities could revitalize studies on this compound.

One significant trend is the application of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, to provide a more precise characterization of the compound's structure and purity. This could also extend to studying its interaction with different substrates at a molecular level.

From a green chemistry perspective, there is an opportunity to explore sustainable synthetic methodologies for this compound. This could involve investigating biocatalytic routes, continuous flow chemistry, or utilizing renewable resources as starting materials, thereby aligning with global efforts towards environmentally benign chemical processes.

Interdisciplinary research opportunities exist in material science and engineering. For instance, investigating the incorporation of this compound into novel functional materials beyond traditional textiles, such as smart textiles with sensing capabilities, or in composite materials with tailored optical properties, could open new application domains. Its potential as a component in optoelectronic devices, given its color properties, could also be explored, drawing on trends in organic electronics research.

Furthermore, computational chemistry and cheminformatics offer powerful tools to predict and model the properties of this compound, including its reactivity, degradation pathways, and interactions with other molecules, potentially guiding experimental design and accelerating discovery. This interdisciplinary approach, combining theoretical modeling with experimental validation, could yield significant advancements in understanding and utilizing this compound in the future.

Q & A

Q. What are the standard spectroscopic characterization methods for Sulphur Orange 1, and how do researchers validate purity?

  • Methodological Answer : this compound is typically characterized using UV-Vis spectroscopy (to confirm λmax), nuclear magnetic resonance (NMR) for structural elucidation, and high-performance liquid chromatography (HPLC) for purity assessment. Researchers validate purity by comparing experimental NMR spectra with literature data, ensuring no extraneous peaks indicate impurities. HPLC retention times and mass spectrometry (MS) are cross-referenced with known standards .

Q. How is this compound synthesized in laboratory settings, and what are critical reaction parameters?

  • Methodological Answer : Synthesis involves diazotization of a primary aromatic amine followed by coupling with a naphthol derivative. Critical parameters include pH control (maintained at 8–10 for coupling), temperature (0–5°C during diazotization), and stoichiometric ratios to avoid side products. Researchers must monitor reaction progress via thin-layer chromatography (TLC) and adjust reactant addition rates to prevent exothermic runaway .

Q. What solvents and storage conditions are optimal for this compound to prevent degradation?

  • Methodological Answer : this compound is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but degrades in acidic or oxidizing environments. Storage recommendations include airtight containers under inert gas (e.g., argon) at –20°C. Stability studies using accelerated aging tests (e.g., 40°C/75% relative humidity) coupled with periodic HPLC analysis are standard for validating shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data reported for this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in solvent polarity, pH, or instrumental calibration. To resolve discrepancies: (1) Replicate experiments under identical conditions from conflicting studies. (2) Validate instrument settings (e.g., NMR shimming, UV-Vis baseline correction). (3) Use deuterated solvents for NMR to eliminate solvent-shift artifacts. Cross-referencing with X-ray crystallography (if available) provides definitive structural confirmation .

Q. What experimental designs are effective for studying the photostability of this compound under varying light conditions?

  • Methodological Answer : Use a controlled light-exposure chamber with calibrated irradiance (e.g., solar simulators for UV-Vis range). Monitor degradation kinetics via UV-Vis absorbance decay at λmax. Include control samples shielded from light and analyze degradation products using LC-MS. Statistical tools like Arrhenius modeling predict long-term stability under different light intensities .

Q. How can computational methods (e.g., DFT) complement experimental data in understanding this compound’s electronic transitions?

  • Methodological Answer : Density functional theory (DFT) calculations model HOMO-LUMO gaps to predict λmax. Compare computed excitation energies with experimental UV-Vis spectra. Software like Gaussian or ORCA optimizes molecular geometries, while TD-DFT accounts for solvent effects. Discrepancies >10 nm suggest incomplete basis sets or neglected electron correlation, requiring hybrid functionals (e.g., B3LYP) for refinement .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Methodological Answer : Implement quality-by-design (QbD) principles: (1) Define critical quality attributes (CQAs) like purity and yield. (2) Use design of experiments (DoE) to optimize parameters (e.g., temperature, stirring rate). (3) Apply statistical process control (SPC) charts during production. Batch variability is minimized by strict adherence to SOPs and real-time PAT (process analytical technology) monitoring .

Q. How do intermolecular interactions (e.g., π-stacking) influence this compound’s aggregation in aqueous solutions?

  • Methodological Answer : Study aggregation via dynamic light scattering (DLS) and fluorescence quenching assays. Vary ionic strength and pH to modulate electrostatic repulsion. Molecular dynamics (MD) simulations visualize π-stacking propensity. Compare aggregation thresholds (critical aggregation concentration, CAC) with structurally analogous dyes to isolate interaction mechanisms .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response curves in this compound toxicity studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (software: GraphPad Prism, R). Calculate EC50/IC50 with 95% confidence intervals. Assess goodness-of-fit via R<sup>2</sup> and residual plots. Replicate experiments across ≥3 independent batches to account for biological variability. Report effect sizes and power analysis to ensure robustness .

Q. How should researchers address irreproducible results in this compound’s catalytic applications?

  • Methodological Answer :
    Conduct a reproducibility checklist:
    (1) Verify reagent sources and purity certificates.
    (2) Standardize equipment (e.g., calibrate pH meters, spectrophotometers).
    (3) Share raw data and code via repositories like Zenodo.
    If inconsistencies persist, collaborate with original authors to replicate under joint supervision. Publish negative results to inform the community of boundary conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.